6-Deoxyglucose

Descripción general

Descripción

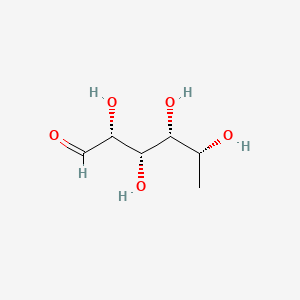

6-Desoxi-alfa-D-glucosa es un homólogo estructural de la D-glucosa (dextrosa) y un análogo estable. Carece del grupo hidroxilo en la posición del carbono 6, lo que lo diferencia de la D-glucosa. Es un análogo de la manosa y desempeña un papel importante en varios procesos bioquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Desoxi-alfa-D-glucosa se puede lograr a través de varios métodos. Un enfoque común involucra el uso de 3,4-di-O-acetil-1,2-didesoxi-6-O-p-tolilsulfonil-D-glucopiranosa como material de partida. Los pasos clave incluyen la adición de cloruro de nitrosilo, la condensación con alcoholes o fenoles, y la conversión a derivados de glucósidos . Otro método involucra la producción enzimática a partir de L-ramnosa usando Escherichia coli .

Métodos de producción industrial: La producción industrial de 6-Desoxi-alfa-D-glucosa generalmente implica procesos enzimáticos a gran escala. Estos métodos están diseñados para garantizar un alto rendimiento y pureza, lo que hace que el compuesto sea adecuado para diversas aplicaciones en investigación e industria.

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Desoxi-alfa-D-glucosa experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean típicamente.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como cloruro de tionilo o tribromuro de fósforo.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de 6-Desoxi-alfa-D-glucosa, que pueden utilizarse aún más en la investigación bioquímica y farmacéutica .

Aplicaciones Científicas De Investigación

Metabolic Research

6-Deoxyglucose is primarily used as a metabolic probe to study glucose transport mechanisms in various biological systems. Its uptake is facilitated by glucose transporters, and it serves as a non-radioactive alternative to traditional glucose analogs in metabolic studies.

Case Study: Glucose Transport in Yeast

Research conducted on Saccharomyces cerevisiae demonstrated the uptake of this compound in wild-type strains and mutants lacking hexokinase activity. This study provided insights into the mechanisms of glucose transport and metabolism in yeast cells, highlighting the role of specific transporters and enzymatic pathways involved in cellular glucose utilization .

Table 1: Comparison of this compound and Other Glucose Analogues

| Property | This compound | 2-Deoxyglucose | D-Glucose |

|---|---|---|---|

| Uptake Mechanism | GLUT-dependent | GLUT-dependent | GLUT-dependent |

| Radioactive | No | Yes | Yes |

| Use in Imaging | Limited | Widely used | Widely used |

| Metabolic Fate | Accumulates | Enters glycolysis | Enters glycolysis |

Cancer Research

In cancer research, this compound has been utilized to investigate the metabolic alterations characteristic of tumor cells. The compound's ability to mimic glucose allows researchers to study the Warburg effect, where cancer cells preferentially metabolize glucose through glycolysis even in the presence of oxygen.

Case Study: Tumor Metabolism

A notable application involved using this compound to assess glucose uptake in various cancer cell lines. Studies have shown that tumor cells exhibit increased uptake of this compound, which can be correlated with their proliferative capacity. This understanding aids in developing targeted therapies that exploit metabolic vulnerabilities in cancer cells .

Neurobiology

The role of this compound extends into neurobiology, where it is employed to study neuronal metabolism and glucose transport dynamics within the brain.

Case Study: Neuronal Activity Monitoring

In vivo imaging studies have demonstrated that this compound can be utilized to monitor glucose uptake in neurons during synaptic activity. For instance, one study observed that astrocytes showed rapid uptake of this compound during intense neuronal stimulation, indicating its potential use as a biomarker for neuronal activity .

Antifungal Applications

Recent findings have highlighted the antifungal properties of derivatives related to this compound. Specifically, UDP-4-keto-6-deoxyglucose has shown inhibitory effects on fungal growth by targeting nucleotide sugar-modifying enzymes.

Case Study: Antifungal Mechanism

Research revealed that UDP-4-keto-6-deoxyglucose inhibits the enzyme UGM (UDP-glucose 4-epimerase), which is crucial for fungal cell wall biosynthesis. This discovery opens avenues for developing new antifungal agents based on the structural framework of this compound derivatives .

Development of Fluorescent Probes

The fluorescent derivative of this compound, known as 6-NBDG (N-(7-nitrobenz-2-oxa-1,3-diazole)-6-deoxy-D-glucose), is increasingly used as a bioprobe for tracking glucose uptake in live cells.

Case Study: Imaging Glucose Transport

Fluorescent imaging using 6-NBDG has enabled real-time monitoring of glucose uptake dynamics in various cell types, including adipocytes and neurons. This method provides superior temporal resolution compared to traditional isotopic techniques, allowing researchers to observe rapid metabolic changes within seconds .

Mecanismo De Acción

6-Desoxi-alfa-D-glucosa no es metabolizada por las células, lo que lleva a la inducción de estrés del retículo endoplásmico. Este estrés bloquea el metabolismo de los carbohidratos en las células cancerosas, lo que lo convierte en un posible agente terapéutico para atacar células cancerosas hipóxicas resistentes a la quimioterapia . El compuesto ejerce sus efectos inhibiendo la glucólisis e induciendo la muerte celular a través de la acumulación de 2-desoxiglucosa-6-fosfato .

Compuestos similares:

2-Desoxi-D-glucosa: Se utiliza como inhibidor glucolítico en el estudio de la función biológica de la glucosa.

D-Isorramnosa: Otro nombre para 6-Desoxi-alfa-D-glucosa.

Epifucosa: Otro nombre para 6-Desoxi-alfa-D-glucosa.

Quinovosis: Otro nombre para 6-Desoxi-alfa-D-glucosa.

Singularidad: 6-Desoxi-alfa-D-glucosa es única debido a la falta de un grupo hidroxilo en la posición del carbono 6, lo que la hace estructuralmente diferente de la D-glucosa y sus análogos. Esta diferencia estructural le permite ser utilizada en aplicaciones bioquímicas y médicas específicas donde otros análogos de la glucosa pueden no ser efectivos .

Comparación Con Compuestos Similares

2-Deoxy-D-Glucose: Used as a glycolytic inhibitor in studying the biological function of glucose.

D-Isorhamnose: Another name for 6-Deoxy-Alpha-D-Glucose.

Epifucose: Another name for 6-Deoxy-Alpha-D-Glucose.

Quinovose: Another name for 6-Deoxy-Alpha-D-Glucose.

Uniqueness: 6-Deoxy-Alpha-D-Glucose is unique due to its lack of a hydroxyl group at the carbon 6 position, which makes it structurally different from D-glucose and its analogs. This structural difference allows it to be used in specific biochemical and medical applications where other glucose analogs may not be effective .

Actividad Biológica

6-Deoxyglucose (6-DG) is a deoxysugar that has garnered attention due to its biological activities, particularly in the context of bacterial pathogenesis and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is structurally similar to glucose, with the notable difference being the absence of a hydroxyl group at the C6 position, which is replaced by a hydrogen atom. This modification alters its biochemical interactions and biological functions.

Biosynthesis and Metabolism

The biosynthesis of 6-deoxyhexoses, including this compound, involves specific enzymatic pathways that convert nucleotide sugars into deoxysugars. The key steps typically include:

- Activation of Glucose : Conversion of glucose-1-phosphate to dTDP-d-glucose.

- Dehydration : Formation of dTDP-4-keto-6-deoxy-d-glucose through the action of dTDP-d-glucose-4,6-dehydratase.

- Reduction : Conversion to this compound via specific reductases.

These pathways are crucial for producing cell surface glycans in various bacteria, which play significant roles in host-pathogen interactions and virulence .

Antibacterial Properties

Research indicates that this compound can interfere with bacterial growth and pathogenicity. It has been shown to:

- Inhibit Biofilm Formation : In pathogens like Pseudomonas aeruginosa, this compound disrupts the synthesis of polysaccharides essential for biofilm formation, thereby reducing bacterial adherence and colonization .

- Modulate Host Immune Response : The presence of this compound in bacterial glycans can influence immune recognition, potentially leading to altered inflammatory responses in the host .

Case Studies

- Study on Helicobacter pylori :

-

Research on Macrolide Antibiotics :

- This compound is identified as an intermediate in the biosynthesis of certain macrolide antibiotics, highlighting its importance in pharmaceutical applications. The enzymatic pathways involved in this process have been characterized, showing that specific glycosyltransferases are crucial for attaching this compound to antibiotic structures .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Antibiotic Development : Due to its role in bacterial cell wall synthesis, derivatives of this compound could be explored as potential antibiotics or adjuvants to enhance the efficacy of existing treatments .

- Cancer Research : Some studies suggest that deoxysugars like this compound may have effects on cancer cell metabolism and proliferation, warranting further investigation into their roles as potential anticancer agents .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | C₆H₁₂O₆ |

| Role in Bacteria | Component of cell surface glycans |

| Enzymatic Pathways | Involves glycosyltransferases and reductases |

| Potential Applications | Antibiotic development, cancer therapy |

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312192 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-63-3, 7658-08-4 | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Quinovopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-quinovopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Deoxy-α-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-QUINOVOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.